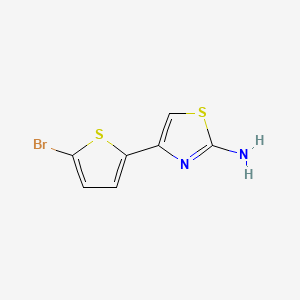

4-(5-Bromothiophen-2-yl)thiazol-2-amine

Description

The exact mass of the compound 4-(5-Bromothiophen-2-yl)thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(5-Bromothiophen-2-yl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromothiophen-2-yl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZHPDCFNLBMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956282 | |

| Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34801-14-4 | |

| Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Bromothiophen-2-yl)thiazol-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(5-bromothiophen-2-yl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its physicochemical characteristics, offers a detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction, and explores its reactivity, particularly in cross-coupling reactions for the generation of diverse molecular libraries. Furthermore, this guide discusses the potential pharmacological relevance of this scaffold, drawing on the established biological activities of related 2-aminothiazole derivatives.

Introduction

Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazoles, are foundational scaffolds in drug discovery.[1][2] The 2-aminothiazole moiety, in particular, is a privileged structure found in a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The incorporation of a bromothiophene substituent at the 4-position of the thiazole ring introduces a versatile synthetic handle, allowing for further molecular elaboration and the exploration of structure-activity relationships (SAR). 4-(5-Bromothiophen-2-yl)thiazol-2-amine (CAS No. 34801-14-4) represents a key building block for the development of novel therapeutic agents.[5] This guide aims to be a comprehensive resource for researchers working with or considering this compound for their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 4-(5-Bromothiophen-2-yl)thiazol-2-amine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂S₂ | PubChem |

| Molecular Weight | 261.16 g/mol | [5] |

| CAS Number | 34801-14-4 | [5] |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | General Knowledge |

| Storage | Sealed in a dry environment at 2-8°C is recommended | [5] |

Synthesis and Characterization

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[2] For the synthesis of 4-(5-bromothiophen-2-yl)thiazol-2-amine, the key precursors are 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one and thiourea.

Synthesis Workflow

The synthesis can be visualized as a two-step process starting from 2-acetyl-5-bromothiophene.

Caption: Synthetic route to 4-(5-Bromothiophen-2-yl)thiazol-2-amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[9]

Step 1: Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one

-

In a fume hood, dissolve 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Slowly add bromine (1.0 equivalent) dropwise to the solution at room temperature with constant stirring.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with copious amounts of water to remove any remaining acid, and dry under vacuum to yield the α-haloketone intermediate.

Step 2: Synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

-

To a round-bottom flask, add 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Heat the mixture to reflux (approximately 80°C) and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a dilute solution of sodium carbonate (5% Na₂CO₃) to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[6]

-

Collect the precipitate by vacuum filtration, wash the filter cake with water, and air dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the final product.

Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the thiophene and thiazole rings. A singlet for the thiazole proton (C5-H) is anticipated. The two protons on the bromothiophene ring will likely appear as doublets due to coupling. A broad singlet corresponding to the -NH₂ protons of the amine group will also be present.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms of the thiophene and thiazole rings. The carbon atoms attached to bromine and sulfur will have distinct chemical shifts.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to display characteristic absorption bands for the functional groups present:

-

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the primary amine.

-

C=N stretching: A peak around 1600-1650 cm⁻¹ from the thiazole ring.

-

C-S stretching: Bands in the fingerprint region (600-800 cm⁻¹) indicative of the thiophene and thiazole rings.

-

C-Br stretching: A sharp absorption in the lower frequency region (500-600 cm⁻¹).

3.3.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Chemical Reactivity and Derivatization

The chemical reactivity of 4-(5-bromothiophen-2-yl)thiazol-2-amine is primarily dictated by the 2-amino group, the thiazole ring, and the bromo-substituent on the thiophene ring.

Reactions of the 2-Amino Group

The primary amine at the 2-position of the thiazole ring is a nucleophilic center and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.[10]

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Electrophilic Substitution on the Thiazole Ring

The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution will be directed by the activating amino group.

Cross-Coupling Reactions

The bromine atom on the thiophene ring provides an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11][12][13] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of large libraries of compounds for biological screening.

Caption: Suzuki cross-coupling for derivatization.

Potential Applications in Drug Discovery

While the specific biological activity of 4-(5-bromothiophen-2-yl)thiazol-2-amine is not extensively reported, the 2-aminothiazole scaffold is a well-established pharmacophore. Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, suggesting that this compound and its derivatives are promising candidates for drug discovery programs.

-

Antimicrobial Agents: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal activities.[4]

-

Anticancer Agents: The thiazole nucleus is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[10]

-

Anti-inflammatory Activity: Substituted thiazoles have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[9]

-

Kinase Inhibitors: The 2-aminothiazole scaffold can act as a hinge-binding motif in many protein kinases, making it a valuable core for the design of kinase inhibitors for various therapeutic indications.

Conclusion

4-(5-Bromothiophen-2-yl)thiazol-2-amine is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis via the robust Hantzsch reaction is straightforward, and its multiple reactive sites allow for extensive chemical derivatization. The proven pharmacological relevance of the 2-aminothiazole scaffold makes this compound and its future derivatives highly attractive for the development of new therapeutic agents. This guide provides a solid foundation of its chemical properties, a reliable synthetic protocol, and an overview of its potential applications, serving as a valuable resource for researchers in the field.

References

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.).

- Three possible ways of the reaction between 2-aminothiazole and electrophiles. (n.d.).

- Wiley-VCH 2007 - Supporting Inform

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.

- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (2015).

- 4-(5-Bromothiophen-2-yl)thiazol-2-amine. (n.d.). BLDpharm.

- Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (n.d.). Benchchem.

- Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Learning from the Hantzsch synthesis. (2000).

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (n.d.).

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Milano-Bicocca.

- Hantzsch thiazole synthesis. (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- The Hantzsch Thiazole Synthesis. (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.

- Synthesis of novel 2-amino thiazole deriv

- 2-Amino-4-ferrocenylthiazole. (n.d.). PMC.

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (n.d.). PubMed Central.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). Dovepress.

- Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv

- 1 H NMR and 13 C NMR shifts of all compounds. (n.d.).

- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Life Academy of Bio-Medical Sciences.

- For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.).

- Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar

- FTIR Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. (n.d.). Benchchem.

- FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol ligand and its Ni(II), Zn(II) complexes. (n.d.).

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-(5-Bromothiophen-2-yl)thiazol-2-amine: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of thiophene and thiazole rings in a single molecular framework presents a compelling scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the core structure of 4-(5-bromothiophen-2-yl)thiazol-2-amine, a molecule of significant interest for drug discovery. We will delve into its structural elucidation, propose a detailed synthetic pathway based on established chemical principles, and explore its potential therapeutic applications by examining the biological activities of structurally related compounds. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Thiophene-Thiazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs.[2] Among these, sulfur and nitrogen-containing heterocycles, such as thiophene and thiazole, have garnered considerable attention due to their diverse biological activities.[1][3] The 2-aminothiazole core, in particular, is a privileged structure found in numerous clinically approved drugs and biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

The thiophene ring is another key pharmacophore, with numerous FDA-approved drugs containing this moiety.[2][6] The incorporation of a thiophene ring can enhance lipophilicity and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[7]

The combination of these two powerful pharmacophores in the 4-(5-bromothiophen-2-yl)thiazol-2-amine scaffold creates a molecule with significant potential for therapeutic applications. The bromo-substituent offers a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Molecular Structure and Characterization

The core structure of 4-(5-bromothiophen-2-yl)thiazol-2-amine consists of a 2-aminothiazole ring linked at the 4-position to a 5-bromothiophen ring.

Molecular Formula: C₇H₅BrN₂S₂[8]

Molecular Weight: 261.16 g/mol [9]

IUPAC Name: 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine[8]

CAS Number: 34801-14-4[9]

Structural Diagram

Caption: 2D structure of 4-(5-Bromothiophen-2-yl)thiazol-2-amine.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH₂ | ~7.2 | br s |

| Thiazole C5-H | ~7.0-7.2 | s |

| Thiophene H | ~7.1-7.4 | d |

| Thiophene H | ~7.5-7.7 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| Thiazole C2 (C-NH₂) | ~168 |

| Thiazole C4 | ~145 |

| Thiazole C5 | ~105 |

| Thiophene C2' | ~140 |

| Thiophene C3' | ~125 |

| Thiophene C4' | ~130 |

| Thiophene C5' (C-Br) | ~112 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3200 | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=N stretch (thiazole) | 1640-1610 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-N stretch | 1350-1250 | Strong |

| C-S stretch | 800-600 | Medium |

| C-Br stretch | 600-500 | Medium |

Mass Spectrometry: The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine. Key fragmentation patterns would likely involve cleavage of the bond between the two heterocyclic rings and fragmentation of the thiophene and thiazole rings.

Proposed Synthesis Pathway

The synthesis of 4-(5-bromothiophen-2-yl)thiazol-2-amine can be achieved via a Hantzsch thiazole synthesis, a well-established and reliable method for the formation of the thiazole ring. A plausible synthetic route, adapted from the synthesis of the analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine, is outlined below.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one (α-Halo Ketone Intermediate)

-

Rationale: The Hantzsch synthesis requires an α-haloketone. This step involves the bromination of the methyl group of 2-acetyl-5-bromothiophene. The use of bromine in a suitable solvent is a standard method for α-bromination of ketones.

-

Procedure:

-

Dissolve 2-acetyl-5-bromothiophene (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water until neutral, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

-

Step 2: Synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

-

Rationale: This is the key cyclocondensation step where the α-bromo ketone reacts with thiourea to form the 2-aminothiazole ring. The reaction is typically carried out in a protic solvent like ethanol under reflux.

-

Procedure:

-

To a solution of 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1 equivalent) in ethanol in a round-bottom flask, add thiourea (1.2 equivalents).

-

Reflux the reaction mixture for several hours (monitoring by TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the free amine.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 4-(5-bromothiophen-2-yl)thiazol-2-amine.

-

Potential Therapeutic Applications and Biological Context

While specific biological activity data for 4-(5-bromothiophen-2-yl)thiazol-2-amine is not extensively reported, the well-established pharmacological profiles of the 2-aminothiazole and thiophene scaffolds provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several anticancer agents.[10] Derivatives of 4-phenyl-thiazol-2-amine have demonstrated significant anticancer activity against various cancer cell lines, including breast cancer.[11] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival. The thiophene moiety is also present in several anticancer drugs.[2] The combination of these two pharmacophores in the target molecule makes it a promising candidate for anticancer drug discovery.

Antimicrobial Activity

Thiazole derivatives are well-known for their broad-spectrum antimicrobial activity.[12] They have been shown to be effective against a range of bacteria and fungi. The 2-aminothiazole moiety is a common feature in many antimicrobial compounds. The lipophilic nature of the bromothiophene substituent may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Anti-inflammatory Activity

Several thiazole derivatives have demonstrated potent anti-inflammatory properties.[5] The anti-inflammatory drug Meloxicam, for instance, contains a thiazole ring. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The thiophene-thiazole scaffold could potentially interact with these enzymes and exhibit anti-inflammatory effects.

Workflow for Biological Evaluation

Caption: A conceptual workflow for the biological evaluation of 4-(5-Bromothiophen-2-yl)thiazol-2-amine.

Safety and Handling

As with any chemical compound, 4-(5-bromothiophen-2-yl)thiazol-2-amine should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-(5-Bromothiophen-2-yl)thiazol-2-amine represents a promising molecular scaffold for the development of new therapeutic agents. Its structure, combining the pharmacologically rich 2-aminothiazole and bromothiophene moieties, suggests a high potential for diverse biological activities, particularly in the areas of oncology, infectious diseases, and inflammation. While further experimental studies are needed to fully elucidate its properties and therapeutic potential, this in-depth technical guide provides a solid foundation for researchers interested in exploring this intriguing molecule. The proposed synthetic route offers a practical approach to obtaining the compound for further investigation, and the predicted spectroscopic data will aid in its characterization. The exploration of this and related thiophene-thiazole derivatives is a promising avenue for future drug discovery efforts.

References

- Synthesis and Biological Evaluation of Thiazoline, Thiophene and Thiazole Scaffolds. (URL not available)

- Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Deriv

- Supporting Inform

- Supporting Information - The Royal Society of Chemistry. (URL not available)

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. [Link]

- Supporting Information - The Royal Society of Chemistry. (URL not available)

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (URL not available)

-

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine - PubChem. [Link]

- 4-(5-bromo-4-chlorothiophen-2-yl)thiazole-2-amine - ChemBK. (URL not available)

-

4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine - PubChem. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

13C NMR spectra of synthesized model compound 4f. [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

Aminothiazole - NIST WebBook. [Link]

-

Molecules PDF - Matrix Fine Chemicals. [Link]

- 13-C NMR Chemical Shift Table.pdf. (URL not available)

-

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. [Link]

-

5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine CAS 2161380-87-4. [Link]

-

The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

-

Thiazole, 2-amino-5-methyl- - NIST WebBook. [Link]

- Table of Characteristic IR Absorptions. (URL not available)

-

Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine (C7H5BrN2S2) [pubchemlite.lcsb.uni.lu]

- 9. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 4-(5-bromothiophen-2-yl)thiazol-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed around the classic Hantzsch thiazole synthesis, a reliable method for constructing the 2-aminothiazole core. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and explains the rationale behind the selection of reagents and reaction conditions. It is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a practical and scientifically grounded approach to the preparation of this valuable building block.

Introduction and Strategic Overview

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to act as a versatile pharmacophore, engaging in various biological interactions, makes it a cornerstone of modern drug design. When coupled with a substituted thiophene ring, as in the case of 4-(5-Bromothiophen-2-yl)thiazol-2-amine, the resulting molecule offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships (SAR). The bromine atom, in particular, serves as a convenient handle for subsequent cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce further molecular diversity.[1]

The synthetic strategy detailed herein is centered on the Hantzsch thiazole synthesis, one of the most fundamental and widely utilized methods for constructing the thiazole ring.[2][3] This approach involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.[4] The overall synthesis is a three-step process beginning from the commercially available starting material, 2-acetylthiophene.

The logical flow of the synthesis is as follows:

-

Electrophilic Bromination: Selective bromination of 2-acetylthiophene at the C5 position of the thiophene ring to yield 1-(5-bromothiophen-2-yl)ethan-1-one.

-

α-Halogenation: Bromination of the methyl group of the ketone to form the key intermediate, 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one.

-

Hantzsch Cyclocondensation: Reaction of the α-bromoketone with thiourea to construct the final 2-aminothiazole ring system.

This pathway is selected for its reliability, high yields, and the relative accessibility of the required reagents and intermediates.

Figure 1: Overall synthetic workflow for 4-(5-Bromothiophen-2-yl)thiazol-2-amine.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of 1-(5-Bromothiophen-2-yl)ethan-1-one

The initial step involves the regioselective bromination of 2-acetylthiophene. The thiophene ring is an electron-rich aromatic system, highly susceptible to electrophilic substitution. The acetyl group at the C2 position is an electron-withdrawing, deactivating group that directs incoming electrophiles primarily to the C5 position. This inherent electronic preference allows for a highly selective bromination.

Reaction: 2-Acetylthiophene + N-Bromosuccinimide (NBS) → 1-(5-Bromothiophen-2-yl)ethan-1-one

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the brominating agent. Compared to elemental bromine (Br₂), NBS is a solid, making it easier and safer to handle. It provides a low, steady concentration of bromine in the reaction mixture, which helps to minimize side reactions such as polybromination.

-

Solvent: A mixture of acetonitrile and dichloromethane (DCM) is an effective solvent system. Acetonitrile helps to solubilize the starting materials, while DCM is a non-reactive solvent that facilitates the reaction.

Experimental Protocol:[1]

-

To a solution of 2-acetylthiophene (1.0 eq) in a 1:1 mixture of acetonitrile and dichloromethane, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(5-bromothiophen-2-yl)ethan-1-one as a solid.

Step 2: Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one

This step prepares the crucial α-haloketone intermediate required for the Hantzsch synthesis. The reaction involves the electrophilic substitution of a proton on the α-carbon of the ketone with bromine.[5]

Reaction: 1-(5-Bromothiophen-2-yl)ethan-1-one + Br₂ → 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one

Causality of Experimental Choices:

-

Brominating Agent: Elemental bromine (Br₂) is the reagent of choice for α-bromination of ketones. The reaction is often performed in a suitable solvent that can facilitate the reaction and control its exothermicity.

-

Solvent: Chloroform is a common solvent for this transformation. It is relatively inert and effectively dissolves both the substrate and the bromine.[6] Using a solvent like acetic acid can also promote the reaction by catalyzing the enolization of the ketone, which is the reactive species.

-

Dissolve 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in chloroform in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in chloroform dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine has faded.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one is often used in the next step without further purification, as α-bromoketones can be lachrymatory and unstable to chromatography. If purification is necessary, recrystallization from a suitable solvent like ethanol can be performed.

Step 3: Hantzsch Thiazole Synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

This is the final, ring-forming step. The Hantzsch synthesis provides a direct and efficient route to 2-aminothiazoles from α-haloketones and thiourea.[8]

Reaction: 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one + Thiourea → 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Mechanistic Insight: The reaction proceeds via a well-established mechanism. First, the sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the ketone, displacing the bromide ion to form an isothiouronium salt intermediate. This is followed by an intramolecular condensation where one of the nitrogen atoms attacks the carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring.[3]

Figure 2: Simplified mechanism of the Hantzsch 2-aminothiazole synthesis.

-

To a solution of crude 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in absolute ethanol, add thiourea (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-4 hours.

-

Monitor the reaction by TLC until the starting α-bromoketone is consumed.

-

Cool the reaction mixture to room temperature. A solid product may precipitate.

-

Pour the mixture into cold water or a dilute solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction and precipitate the free amine.

-

Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.

-

Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford pure 4-(5-bromothiophen-2-yl)thiazol-2-amine.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Summary of Synthetic Protocol

| Step | Starting Material | Key Reagents | Solvent | Conditions | Typical Yield |

| 1 | 2-Acetylthiophene | N-Bromosuccinimide (NBS) | Acetonitrile/DCM | 0 °C to RT, 4-5 h | 80-90% |

| 2 | 1-(5-Bromothiophen-2-yl)ethan-1-one | Bromine (Br₂) | Chloroform | 0 °C to RT, 1-2 h | >90% (crude) |

| 3 | 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one | Thiourea | Ethanol | Reflux (~80 °C), 3-4 h | 75-85% |

Conclusion and Future Perspectives

This guide has detailed a reliable and efficient three-step synthesis for 4-(5-Bromothiophen-2-yl)thiazol-2-amine, commencing from 2-acetylthiophene. The pathway leverages the selectivity of electrophilic aromatic substitution and the robustness of the classic Hantzsch thiazole synthesis. Each step has been explained with respect to the underlying chemical principles and rationale for the chosen experimental conditions. The provided protocols are based on established literature procedures and offer a solid foundation for researchers to produce this valuable heterocyclic building block.[1][2][7] The final product is primed for further derivatization, particularly at the bromine position and the free amino group, opening extensive possibilities for the development of novel compounds with potential therapeutic applications.

References

-

MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). Retrieved from [Link]

-

ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]

-

Frontiers. (2024, February 28). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]

-

ResearchGate. (2020, August 6). Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. Retrieved from [Link]

- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.

-

BMC. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Springer. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

-

Thieme. (n.d.). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Retrieved from [Link]

- Google Patents. (n.d.). CN106892895A - A kind of preparation method of 2 acetyl thiophene.

-

ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

-

ResearchGate. (2015, April 15). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?. Retrieved from [Link]

- Google Patents. (n.d.). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.

-

Scilit. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

-

Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

-

NIH. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug.

-

NIH. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]

-

PubMed. (2024, February 29). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

NIH. (2015, May 26). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. Retrieved from [Link]

-

Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

Figshare. (2023, June 9). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]

-

NIH. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(5-Bromothiophen-2-yl)thiazol-2-amine (CAS: 34801-14-4): A Privileged Scaffold in Kinase Inhibitor Discovery

Introduction: The Significance of the 2-Aminothiazole Scaffold

In the landscape of modern drug discovery, particularly within oncology and inflammation research, certain chemical motifs consistently emerge as "privileged scaffolds." These structures exhibit the inherent ability to bind to multiple biological targets with high affinity, serving as a robust foundation for the development of novel therapeutics. The 2-aminothiazole core is a prominent example of such a scaffold, forming the backbone of numerous biologically active compounds.[1][2] Its utility is underscored by its presence in approved drugs and a multitude of clinical and preclinical candidates. The subject of this guide, 4-(5-Bromothiophen-2-yl)thiazol-2-amine, embodies the potential of this privileged structure, integrating the established biological relevance of the 2-aminothiazole moiety with the distinct chemical properties of a brominated thiophene ring.

This technical guide provides a comprehensive overview of 4-(5-Bromothiophen-2-yl)thiazol-2-amine (CAS: 34801-14-4) for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical characteristics, provide a detailed, field-proven synthetic protocol, explore its putative biological activities with a focus on kinase inhibition, and present a standardized experimental workflow for its characterization.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability. The properties of 4-(5-Bromothiophen-2-yl)thiazol-2-amine are summarized below.

| Property | Value | Source |

| CAS Number | 34801-14-4 | [3] |

| Molecular Formula | C₇H₅BrN₂S₂ | [4] |

| Molecular Weight | 261.16 g/mol | [4] |

| Appearance | Off-white to yellow powder | Supplier Data |

| Melting Point | 189-191 °C | [5] |

| LogP (predicted) | 3.0 | [4] |

| Vapor Pressure (predicted) | 2.34E-06 mmHg at 25°C | [5][6] |

Synthesis and Purification: A Modern Approach to the Hantzsch Thiazole Synthesis

The construction of the 2-aminothiazole ring is most classically achieved through the Hantzsch thiazole synthesis, a robust and versatile reaction involving the condensation of an α-haloketone with a thiourea.[7] For the synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine, the key starting materials are 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one and thiourea. The rationale behind this choice lies in its efficiency and the ready availability of the precursors.

Experimental Protocol: Synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Step 1: Synthesis of the α-haloketone precursor, 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one.

-

To a solution of 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.1 eq).[8]

-

The reaction can be initiated with a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) and heated to reflux.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one, which can be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis. [10]

-

Dissolve the crude 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in a protic solvent such as ethanol.

-

To this solution, add thiourea (1.2 eq).[8]

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold ethanol, and then with a saturated solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

-

The crude product is then washed with water and dried.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified 4-(5-Bromothiophen-2-yl)thiazol-2-amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthetic workflow for 4-(5-Bromothiophen-2-yl)thiazol-2-amine.

Putative Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition

While specific biological data for 4-(5-Bromothiophen-2-yl)thiazol-2-amine is not extensively available in the public domain, the 2-aminothiazole scaffold is a well-established pharmacophore in a number of kinase inhibitors.[11] This structural alert strongly suggests that the compound is likely to exhibit inhibitory activity against one or more protein kinases. The bromothiophene moiety can engage in halogen bonding and other interactions within the ATP-binding pocket, potentially conferring both potency and selectivity.

Based on the known targets of structurally similar 2-aminothiazole derivatives, we can hypothesize potential signaling pathways that may be modulated by this compound.

Potential Target Kinase Families and Associated Signaling Pathways

-

Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[12] Their overexpression is linked to various cancers.[7] Inhibitors of Aurora kinases can induce mitotic arrest and apoptosis in cancer cells.[13] A number of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent Aurora kinase inhibitors.[11]

Caption: Putative inhibition of the Aurora kinase signaling pathway.

-

Src-Family and Abl Kinases: The Src-family kinases (SFKs) and Abl kinase are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[14] The fusion protein BCR-Abl is the causative agent in chronic myeloid leukemia (CML).[5] Dual Src/Abl inhibitors, such as Dasatinib (which contains a 2-aminothiazole core), are effective treatments for CML.[15]

Caption: Putative inhibition of the BCR-Abl/Src signaling pathway.

-

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor development by promoting cell survival and inhibiting apoptosis.[1][16] It regulates several key signaling pathways, including Wnt, NF-κB, and PI3K/Akt.[17] The 2-aminothiazole scaffold has been identified in inhibitors of CK2.

Caption: Putative inhibition of the CK2 signaling pathway.

Experimental Workflow: Kinase Inhibitor Profiling

To validate the putative biological activity of 4-(5-Bromothiophen-2-yl)thiazol-2-amine, a systematic approach to kinase inhibitor profiling is essential. This workflow outlines the key experimental stages.

Caption: Experimental workflow for kinase inhibitor profiling.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

-

Test compound (serial dilutions in DMSO)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled [γ-³²P]ATP)

-

Microplates (384-well)

Procedure:

-

Prepare a serial dilution of 4-(5-Bromothiophen-2-yl)thiazol-2-amine in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

-

In the wells of a microplate, add the kinase, the substrate, and the assay buffer.

-

Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to accurately determine the Ki.

-

Incubate the plate at the optimal temperature (usually 30 °C or room temperature) for a predetermined time.

-

Stop the reaction and measure the kinase activity using a suitable detection method.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

4-(5-Bromothiophen-2-yl)thiazol-2-amine is a compelling molecule for researchers in drug discovery. Its 2-aminothiazole core firmly places it within a class of compounds with proven efficacy as kinase inhibitors. While specific biological data for this compound remains to be published, the information presented in this guide provides a strong rationale for its investigation as a potential modulator of key signaling pathways in cancer and inflammatory diseases. The provided synthetic and experimental protocols offer a solid starting point for its synthesis, characterization, and biological evaluation. Future work should focus on comprehensive kinase profiling to identify its specific molecular targets, followed by cellular and in vivo studies to validate its therapeutic potential.

References

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021-03-07).

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed Central.

- CK2 and the Hallmarks of Cancer - PMC - PubMed Central.

- Protein Kinase CK2 in Cancer Energetics - PubMed. (2020-06-18).

- Synthesis of novel 2-amino thiazole deriv

- Aurora Kinase - Cell Cycle/Checkpoint - Signaling P

- Src-family kinases in the development and therapy of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia - PMC - PubMed Central.

- Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC. (2025-06-18).

- Aurora Kinase Signaling Pathway - Cre

- Aurora A kinase activation: Different means to different ends | Journal of Cell Biology. (2021-07-21).

- Src kinase signaling in leukaemia - PMC.

- Stem cell and kinase activity-independent pathway in resistance of leukaemia to BCR-ABL kinase inhibitors - PMC.

- Constitutive Activation of SRC-Family Kinases in Chronic Myelogenous Leukemia Patients Resistant to Imatinib Mesylate in the Absence of BCR-ABL Mutations - ASH Public

- 34801-14-4 | 4-(5-Bromothiophen-2-yl)thiazol-2-ylamine - ChemIndex.

- 34801-14-4 | 4-(5-bromotiofen-2-yl)tiazol-2-ylamin - ChemIndex.

- A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes.

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (2019-04-23).

- 34801-14-4|4-(5-Bromothiophen-2-yl)thiazol-2-amine - BLDpharm.

- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (2010-06-10).

- 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine - PubChem.

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed.

- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation - ResearchG

Sources

- 1. mdpi.com [mdpi.com]

- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 34801-14-4|4-(5-Bromothiophen-2-yl)thiazol-2-amine|BLD Pharm [bldpharm.com]

- 4. 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine | C7H4BrClN2S2 | CID 80532072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Src-family kinases in the development and therapy of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein Kinase CK2 in Cancer Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

An In-depth Technical Guide to the Potential Biological Activities of 4-(5-Bromothiophen-2-yl)thiazol-2-amine and Its Analogs

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive exploration of the potential biological activities of 4-(5-bromothiophen-2-yl)thiazol-2-amine, a molecule of significant interest due to its structural similarity to other bioactive compounds. In the absence of direct studies on this specific molecule, this guide synthesizes findings from closely related 4-(thiophen-2-yl)thiazol-2-amine derivatives to infer its potential therapeutic applications. We delve into the prospective anti-inflammatory, anticancer, and antimicrobial properties, detailing the underlying mechanisms of action, proposing robust experimental protocols for their evaluation, and presenting data from analogous compounds to guide future research in this promising area of drug discovery.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1] The 2-aminothiazole moiety, in particular, is a common feature in compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[2]

The subject of this guide, 4-(5-bromothiophen-2-yl)thiazol-2-amine, combines the 2-aminothiazole core with a 5-bromothiophene substituent. This structural combination is significant, as both thiazole and thiophene rings are known to contribute to the pharmacological profiles of various compounds. The bromine atom can further influence the molecule's properties, potentially enhancing its potency or altering its metabolic stability. While direct biological data for 4-(5-bromothiophen-2-yl)thiazol-2-amine is not extensively available in the public domain, a wealth of information on its structural analogs provides a strong foundation for predicting its biological potential.

Synthesis of 4-(Thiophen-2-yl)thiazol-2-amine Derivatives: A General Approach

The synthesis of 4-(thiophen-2-yl)thiazol-2-amine derivatives typically follows a well-established synthetic route known as the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of the core structure, a common starting material is a 2-acetylthiophene derivative, which is first brominated to yield a 2-bromoacetylthiophene. This intermediate is then reacted with thiourea to form the 2-aminothiazole ring.

Experimental Protocol: A General Synthesis

-

Bromination of 2-Acetylthiophene: To a solution of the appropriate 2-acetylthiophene in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine dropwise at 0°C with constant stirring. The reaction is typically allowed to proceed for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Formation of the Thiazole Ring: The resulting α-bromoacetylthiophene is then refluxed with thiourea in an alcoholic solvent (e.g., ethanol) for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent, and dried. The crude product can be further purified by recrystallization or column chromatography to yield the desired 4-(thiophen-2-yl)thiazol-2-amine derivative.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, 4-(5-bromothiophen-2-yl)thiazol-2-amine is predicted to exhibit the following biological activities:

Anti-inflammatory and Analgesic Activity

Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have demonstrated significant anti-inflammatory and analgesic properties.[1][3] These effects are primarily attributed to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1][3]

Mechanism of Action: COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain. 5-LOX, on the other hand, catalyzes the production of leukotrienes, another class of inflammatory mediators. By inhibiting these enzymes, 4-(thiophen-2-yl)thiazol-2-amine derivatives can effectively reduce the production of pro-inflammatory molecules, thereby alleviating inflammation and pain.

Data from Analogous Compounds:

| Compound Derivative | Target | IC50 (µM) |

| 5d (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | 5-LOX | 23.08[1][3] |

| 5b (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | COX-1 | 39.64[1][3] |

| 5f (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | COX-1 | 34.09[1][3] |

| 5g (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | COX-1 | 25.81[1][3] |

| 5a-5g (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives) | COX-2 | 0.76 - 9.01[1][3] |

Experimental Protocol: In Vitro COX and 5-LOX Inhibition Assays

-

Enzyme Preparation: Recombinant human COX-1, COX-2, and 5-LOX enzymes are commercially available.

-

Assay Procedure: The inhibitory activity of the test compound is determined using a colorimetric or fluorometric inhibitor screening assay kit according to the manufacturer's instructions. Briefly, the enzyme is incubated with the substrate (arachidonic acid) in the presence and absence of the test compound.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

Caption: Proposed anti-inflammatory mechanism of action.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives against various cancer cell lines.[4][5][6] The proposed mechanisms of action are diverse and often target multiple cellular pathways involved in cancer progression.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Similar to their anti-inflammatory effects, some thiazole derivatives may inhibit enzymes crucial for cancer cell survival and proliferation, such as lipoxygenases.

-

Tubulin Polymerization Inhibition: Some anticancer agents exert their effects by disrupting the microtubule network, which is essential for cell division. Thiazole-containing compounds have been investigated for their ability to inhibit tubulin polymerization.

-

Kinase Inhibition: Many signaling pathways that are dysregulated in cancer are controlled by protein kinases. Thiazole derivatives have been designed to target specific kinases involved in cancer cell growth and survival.

Data from Analogous Compounds:

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

| p2 (a 4-(4-bromophenyl)-thiazol-2-amine derivative) | MCF7 (Breast) | 10.5[4] |

| 4c, 4d, 8c (5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives) | HCT-116 (Colon) | 3.80, 3.65, 3.16[5] |

| VIb-d (3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives with a thiazole-related scaffold) | HeLa (Cervical) | 10.64 - 33.62[6] |

| 4b (a 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one derivative) | MCF-7 (Breast) | 31.5 |

| 5 (a 4-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazinylidene)methyl) phenylacetate derivative) | HepG2 (Liver) | 26.8 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Caption: Workflow for MTT-based cytotoxicity assay.

Antimicrobial Activity

The 2-aminothiazole scaffold is present in several clinically used antimicrobial agents, and numerous derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2]

Potential Mechanisms of Action:

The antimicrobial mechanisms of thiazole derivatives are not fully elucidated but may involve:

-

Inhibition of essential enzymes: Targeting enzymes involved in bacterial cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of cell membrane integrity: Causing leakage of cellular contents and cell death.

Data from Analogous Compounds:

Several studies have demonstrated the antimicrobial activity of 4-(substituted-phenyl)-thiazol-2-amine derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4] For instance, certain derivatives have shown promising activity comparable to standard antibiotics like norfloxacin and fluconazole.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media.

-

Broth Microdilution Method: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 4-(5-bromothiophen-2-yl)thiazol-2-amine is currently lacking, the extensive research on its structural analogs strongly suggests its potential as a promising scaffold for the development of new therapeutic agents. The inferred anti-inflammatory, anticancer, and antimicrobial activities warrant further investigation.

Future research should focus on the synthesis and in-depth biological evaluation of 4-(5-bromothiophen-2-yl)thiazol-2-amine. The experimental protocols outlined in this guide provide a solid framework for such studies. Furthermore, structure-activity relationship (SAR) studies, exploring the impact of different substituents on the thiophene and thiazole rings, could lead to the discovery of more potent and selective drug candidates. Computational studies, such as molecular docking, can also be employed to predict the binding modes of these compounds with their biological targets and guide the design of new derivatives with improved pharmacological profiles.

References

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]

-

4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine. PubChem. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]

-

Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Impactfactor. [Link]

-

Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central. [Link]

-

Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. [Link]

-

The Anticancer Activity of Compounds 4a-e, 5, 8a-d and 11a-e Against... ResearchGate. [Link]

-

synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate. [Link]

-

5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]49/28/21/7279)

Sources

- 1. 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS No. 2173999-43-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine | C7H4BrClN2S2 | CID 80532072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. PubChemLite - 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine (C7H5BrN2S2) [pubchemlite.lcsb.uni.lu]

- 5. 34801-14-4|4-(5-Bromothiophen-2-yl)thiazol-2-amine|BLD Pharm [bldpharm.com]

- 6. 4-(5-Bromo-4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine|BLD Pharm [bldpharm.com]

Elucidating the Mechanism of Action for 4-(5-Bromothiophen-2-yl)thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 4-(5-Bromothiophen-2-yl)thiazol-2-amine. Recognizing the prevalence of the 2-aminothiazole and bromothiophene scaffolds in kinase inhibitor discovery, we propose a primary hypothesis centered on the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway. This document details the scientific rationale for this hypothesis and presents a rigorous, multi-step experimental workflow designed to validate the target, characterize the mode of action, and confirm cellular activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Rationale for Investigating 4-(5-Bromothiophen-2-yl)thiazol-2-amine

The confluence of a 2-aminothiazole core with a bromothiophene moiety presents a compelling structural motif for investigation in drug discovery. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors, including the pan-Src inhibitor Dasatinib.[1] Thiophene rings are bioisosteres of phenyl rings, often incorporated to modulate physicochemical properties and enhance target engagement.[2] The bromine substituent offers a potential vector for specific halogen bonding interactions within a protein's active site, potentially increasing potency and selectivity.

Given this structural heritage, a logical starting point for elucidating the mechanism of action of 4-(5-Bromothiophen-2-yl)thiazol-2-amine is to hypothesize its function as a protein kinase inhibitor . Specifically, compounds featuring similar thiazole frameworks have demonstrated potent inhibitory activity against p38 MAP kinase, a key regulator of inflammatory cytokine production.[3][4][5][6] Therefore, this guide will focus on a detailed workflow to investigate the compound's potential as a p38 MAPK inhibitor.

Proposed Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway